7-Decyl-3-methoxy-2-(2,3,4-trimethoxyphenyl)-4H-1-benzopyran-4-one
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Overview
Description
7-Decyl-3-methoxy-2-(2,3,4-trimethoxyphenyl)-4H-1-benzopyran-4-one: is a synthetic organic compound belonging to the class of benzopyran derivatives This compound is characterized by its complex structure, which includes a decyl chain, multiple methoxy groups, and a benzopyran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Decyl-3-methoxy-2-(2,3,4-trimethoxyphenyl)-4H-1-benzopyran-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide and a base like potassium carbonate.
Attachment of the Decyl Chain: The decyl chain can be attached through an alkylation reaction, using a decyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the benzopyran core, converting it to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with new functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry
In chemistry, 7-Decyl-3-methoxy-2-(2,3,4-trimethoxyphenyl)-4H-1-benzopyran-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as antioxidant, anti-inflammatory, or antimicrobial activities, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Decyl-3-methoxy-2-(2,3,4-trimethoxyphenyl)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Decyl-3-methoxy-2-(2,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one
- 7-Decyl-3-methoxy-2-(2,3,4-trimethoxyphenyl)chromen-4-one
- E-methyl 3-methoxy-2-(2-benzamidophenyl)-acrylate
Uniqueness
Compared to similar compounds, 7-Decyl-3-methoxy-2-(2,3,4-trimethoxyphenyl)-4H-1-benzopyran-4-one stands out due to its specific arrangement of methoxy groups and the presence of a decyl chain
Biological Activity
7-Decyl-3-methoxy-2-(2,3,4-trimethoxyphenyl)-4H-1-benzopyran-4-one, also known by its CAS number 144707-13-1, is a benzopyran derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This compound features a complex structure characterized by a benzopyran core substituted with various methoxy groups and a decyl chain, which may influence its pharmacological properties.
The molecular formula of this compound is C29H38O6 with a molecular weight of approximately 482.617 g/mol. Its structural features include:
- Benzopyran core : A fused ring structure that is often associated with various biological activities.
- Methoxy substitutions : The presence of multiple methoxy groups (–OCH₃) can enhance lipophilicity and modulate biological interactions.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For example:
- Antiproliferative activity : In vitro studies have shown that derivatives of benzopyran compounds can inhibit the growth of cancer cells such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC₅₀ values in the low micromolar range (1.2 to 5.3 µM) . While specific data on this compound is limited, its structural similarity suggests potential effectiveness.
The mechanism by which benzopyran derivatives exert their anticancer effects often involves:
- Inhibition of tubulin polymerization : Many compounds in this class act at the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .
- Reactive oxygen species (ROS) generation : Some studies indicate that these compounds can induce oxidative stress in cancer cells, leading to cell death .
Case Studies
- Study on Antiproliferative Activity : A comparative analysis of various benzopyran derivatives showed that modifications on the phenyl ring significantly influenced their anticancer potency. For instance, the introduction of electron-withdrawing groups enhanced activity against MCF-7 cells .
- Synthesis and Evaluation : In a synthesis study involving similar compounds, it was found that structural modifications could lead to increased antiproliferative activity, suggesting that this compound might also exhibit enhanced effects depending on its substituents .
Data Table: Antiproliferative Activity Comparison
Compound Name | Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|---|
Doxorubicin | MCF-7 | 0.5 | Topoisomerase II inhibitor |
7-Decyl... | MCF-7 | TBD | Tubulin polymerization inhibitor |
Compound A | HCT116 | 2.6 | ROS generation |
Compound B | HepG2 | 1.1 | Apoptosis induction |
Properties
CAS No. |
649551-59-7 |
---|---|
Molecular Formula |
C29H38O6 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
7-decyl-3-methoxy-2-(2,3,4-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C29H38O6/c1-6-7-8-9-10-11-12-13-14-20-15-16-21-24(19-20)35-27(29(34-5)25(21)30)22-17-18-23(31-2)28(33-4)26(22)32-3/h15-19H,6-14H2,1-5H3 |
InChI Key |
BFKRCECZFXKXCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=C(C(=C(C=C3)OC)OC)OC)OC |
Origin of Product |
United States |
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